Ethyl 3-(dibenzylamino)propanoate
Overview
Description
Ethyl 3-(dibenzylamino)propanoate is a chemical compound that belongs to the class of tertiary amines. It is widely used in scientific research as a reagent and building block for the synthesis of various organic compounds. Ethyl 3-(dibenzylamino)propanoate has been found to exhibit diverse biological and pharmacological activities, making it a valuable tool for drug discovery and development.
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 3-(dibenzylamino)propanoate has been a key compound in various chemical syntheses and transformations. For instance, its use in the preparation of different benzoylamino-indole derivatives through specific reactions has been documented. This includes the formation of debenzoylated hydrazides and benzoylamino-indole carboxylic acids under controlled conditions (Cucek & Verček, 2008). Additionally, its role in the efficient synthesis of enantiomerically enriched heteroaryl-hydroxypropanoic acids through multienzymatic procedures emphasizes its versatility in synthetic chemistry (Brem et al., 2010).
Pharmaceutical Synthesis
In the pharmaceutical domain, ethyl 3-(dibenzylamino)propanoate has been utilized in the synthesis of various compounds. For instance, it's an intermediate in the synthesis of dabigatran etexilate, a notable anticoagulant drug. The process involves several steps, including amidation, cyclization, and neutralization (Qi Ya-juan, 2012).
Solid-State Chemistry
This compound has also shown significance in solid-state chemistry. A study demonstrated its involvement in a [2+2] photocycloaddition reaction within a crystalline state, leading to the formation of specific dimeric structures. The efficiency of this reaction in the solid state underscores its potential in the development of advanced materials (Hasegawa, Ikeda, & Yamazaki, 2001).
Chemical Characterization
The compound has been used in the study of molecular structures and bonding. Its role in the formation of various complex compounds, and the subsequent analysis of these structures through X-ray crystallography, has provided insights into molecular interactions and configurations (Hong-qiang Liu et al., 2012).
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with enzymes or receptors that have affinity for esters or benzyl groups .
Mode of Action
It is known that esters can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes .
Biochemical Pathways
Given its structure, it may be involved in pathways related to ester metabolism or benzyl group interactions .
Pharmacokinetics
As an ester, it is likely to be metabolized by esterases present in the body, which could impact its bioavailability .
Result of Action
Its reactions at the benzylic position could potentially result in the formation of new compounds, which could have various effects at the molecular and cellular level .
properties
IUPAC Name |
ethyl 3-(dibenzylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-2-22-19(21)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDKGMMFFHIING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(dibenzylamino)propanoate |
Synthesis routes and methods I
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